molecular formula C11H16ClN B14558513 3,6-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride CAS No. 62216-29-9

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride

Cat. No.: B14558513
CAS No.: 62216-29-9
M. Wt: 197.70 g/mol
InChI Key: JLAKSBGBESQSNX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized through the hydrogenation of the corresponding quinoline derivative using heterogeneous catalysts. The reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of 3,6-Dimethyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and decahydroquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62216-29-9

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3,6-dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-11-10(5-8)6-9(2)7-12-11;/h6-8H,3-5H2,1-2H3;1H

InChI Key

JLAKSBGBESQSNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(C=N2)C.Cl

Origin of Product

United States

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